molecular formula C18H6F28O8S2 B12062105 Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide

Cat. No.: B12062105
M. Wt: 946.3 g/mol
InChI Key: PTMKQOJPJXPNJN-UHFFFAOYSA-N
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Description

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a specialized organofluorine compound known for its unique chemical properties. This compound features a disulfide bond flanked by two perfluorinated chains, each containing methoxycarbonyl groups. Its structure imparts significant stability and resistance to chemical and thermal degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl thiol.

    Oxidation: The thiol groups are then oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions.

    Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to handle the starting materials and oxidizing agents.

    Continuous Flow Processes: Utilizing continuous flow chemistry to enhance reaction efficiency and product consistency.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the perfluorinated chains.

Common Reagents and Conditions

    Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide finds applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to harsh chemical environments.

Mechanism of Action

The compound exerts its effects primarily through its disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The perfluorinated chains provide additional stability and resistance to degradation, enhancing the compound’s utility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxycarbonylperfluoroethyl) disulfide
  • Bis(3-methoxycarbonylperfluoropropyl) disulfide
  • Bis(4-methoxycarbonylperfluorobutyl) disulfide

Uniqueness

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is unique due to its longer perfluorinated chains and the presence of two methoxycarbonyl groups. These features confer enhanced stability and specific reactivity compared to shorter-chain analogs. Its unique structure makes it particularly suitable for applications requiring high chemical and thermal resistance.

Properties

Molecular Formula

C18H6F28O8S2

Molecular Weight

946.3 g/mol

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropan-2-yl]oxyethyl]disulfanyl]ethoxy]propoxy]propanoate

InChI

InChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3

InChI Key

PTMKQOJPJXPNJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

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